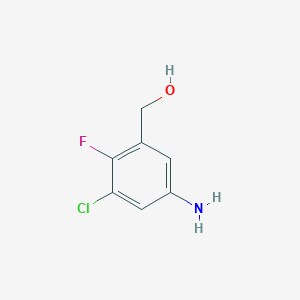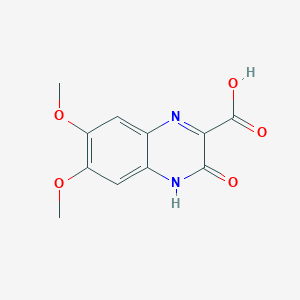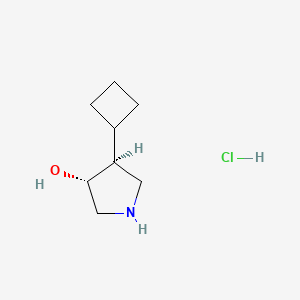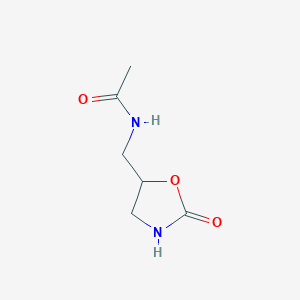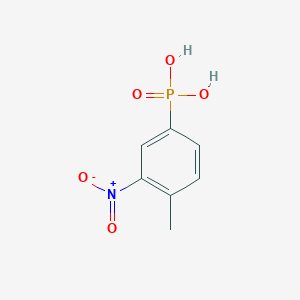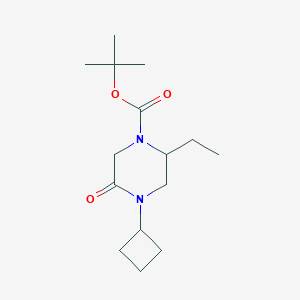
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is an organic compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is a derivative of valeric acid and is structurally characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a dimethylpentanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol typically involves a multi-step processThe reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran and mixed solvent systems like toluene/dimethylsulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkali metal salts and dihalopropanes under controlled temperature conditions to ensure high yields and purity. The overall yield of the industrial process can exceed 80% .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenoxy derivatives .
Applications De Recherche Scientifique
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on lipid metabolism and potential therapeutic applications.
Medicine: Investigated for its lipid-regulating properties and potential use in treating hyperlipidemia and hypertriglyceridemia
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The compound exerts its effects primarily by interacting with peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This interaction leads to the activation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemfibrozil: A well-known lipid-regulating agent with a similar structure and mechanism of action.
Clofibrate: Another fibrate derivative used to treat hyperlipidemia.
Fenofibrate: A compound with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is unique due to its specific structural modifications, which enhance its lipid-regulating properties and make it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10,16H,5,8-9,11H2,1-4H3 |
Clé InChI |
CNNHXZWDFFITJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
